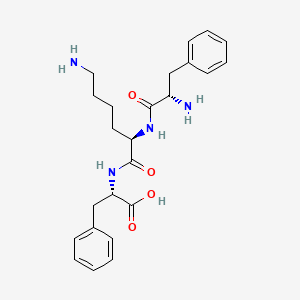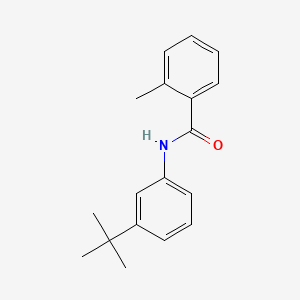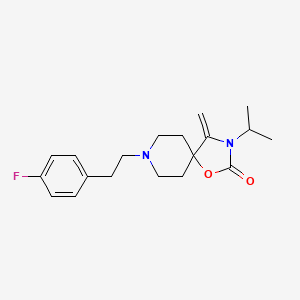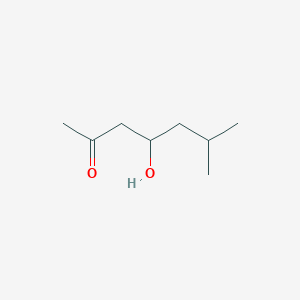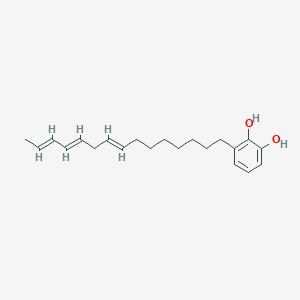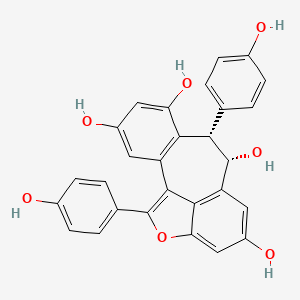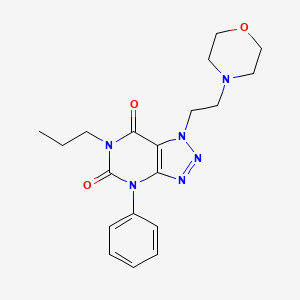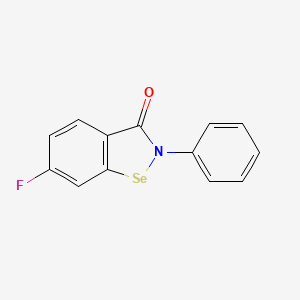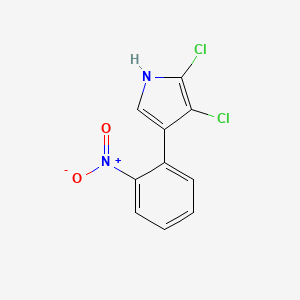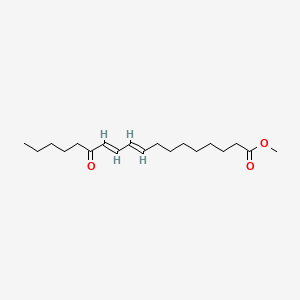
Methyl (E,E)-13-oxo-9,11-octadecadienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (E,E)-13-oxo-9,11-octadecadienoate is a fatty acid methyl ester (FAME) derived from linoleic acid It is characterized by the presence of two conjugated double bonds and a keto group at the 13th carbon position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (E,E)-13-oxo-9,11-octadecadienoate typically involves the esterification of linoleic acid. One common method is the reaction of linoleic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the methyl ester.
Industrial Production Methods
In industrial settings, the production of fatty acid methyl esters, including this compound, is often achieved through transesterification. This process involves the reaction of triglycerides (fats and oils) with methanol in the presence of a base catalyst such as sodium hydroxide or potassium hydroxide. The reaction is typically conducted at elevated temperatures and pressures to enhance the reaction rate and yield.
化学反応の分析
Types of Reactions
Methyl (E,E)-13-oxo-9,11-octadecadienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydroperoxides or epoxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming the corresponding alcohol.
Substitution: The double bonds in the compound can participate in addition reactions with halogens or hydrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to selectively reduce the keto group.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a catalyst or under UV light.
Major Products Formed
Oxidation: Hydroperoxides, epoxides, and other oxygenated derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
Methyl (E,E)-13-oxo-9,11-octadecadienoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying oxidation and reduction reactions of fatty acids.
Biology: The compound is investigated for its role in lipid metabolism and its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting metabolic and inflammatory diseases.
Industry: It is used in the production of biodiesel, surfactants, and other industrial chemicals due to its favorable properties as a fatty acid methyl ester.
作用機序
The mechanism of action of Methyl (E,E)-13-oxo-9,11-octadecadienoate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in lipid metabolism, leading to the formation of bioactive metabolites. These metabolites can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
類似化合物との比較
Similar Compounds
Methyl linoleate: A fatty acid methyl ester derived from linoleic acid without the keto group.
Methyl oleate: A fatty acid methyl ester derived from oleic acid with a single double bond.
Methyl stearate: A saturated fatty acid methyl ester derived from stearic acid.
Uniqueness
Methyl (E,E)-13-oxo-9,11-octadecadienoate is unique due to the presence of both conjugated double bonds and a keto group, which confer distinct chemical reactivity and biological activity. This combination of structural features is not commonly found in other fatty acid methyl esters, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
26474-39-5 |
|---|---|
分子式 |
C19H32O3 |
分子量 |
308.5 g/mol |
IUPAC名 |
methyl (9E,11E)-13-oxooctadeca-9,11-dienoate |
InChI |
InChI=1S/C19H32O3/c1-3-4-12-15-18(20)16-13-10-8-6-5-7-9-11-14-17-19(21)22-2/h8,10,13,16H,3-7,9,11-12,14-15,17H2,1-2H3/b10-8+,16-13+ |
InChIキー |
HUDBAHZLUKDZOP-ZQHUEGGHSA-N |
異性体SMILES |
CCCCCC(=O)/C=C/C=C/CCCCCCCC(=O)OC |
正規SMILES |
CCCCCC(=O)C=CC=CCCCCCCCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


